



# Application Notes & Protocols: Formulation of DOPS-Containing Immunoliposomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Dioleoyl phosphatidylserine |           |
| Cat. No.:            | B1235833                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic therapeutic agents.[1][2] Their biocompatibility, biodegradability, and low toxicity make them ideal drug delivery vehicles.[3][4] The inclusion of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), an anionic phospholipid, into the liposomal membrane imparts a negative surface charge, influencing the vesicle's stability and interaction with biological systems.[5] In healthy cells, phosphatidylserine is typically restricted to the inner leaflet of the plasma membrane, but its exposure on the outer leaflet is a key signal for apoptosis, triggering recognition by phagocytes.[6]

Immunoliposomes represent an advanced, targeted drug delivery strategy, where antibodies or their fragments are conjugated to the liposome surface.[7][8] This modification enables active targeting to specific cells or tissues that overexpress the corresponding antigen, such as tumor cells, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[8][9] This document provides detailed protocols for the formulation of DOPS-containing immunoliposomes, from initial vesicle preparation to antibody conjugation and characterization.

## I. Principle of DOPS-Containing Immunoliposomes

The formulation strategy combines the physicochemical properties of DOPS with the specific targeting capabilities of monoclonal antibodies.



- Role of DOPS: The anionic nature of DOPS contributes to the liposome's overall surface charge, which can prevent aggregation and influence biodistribution.[5] The surface potential of liposomes changes significantly with increasing DOPS content, leveling off at around 10% DOPS.[6]
- Role of Helper Lipids: Neutral lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
  are often included to modulate membrane fluidity. Cholesterol is a critical component that
  enhances bilayer packing, modulates rigidity, and improves the stability and drug retention of
  liposomes.[3][9]
- Stealth and Conjugation: A poly(ethylene glycol) (PEG) layer is commonly incorporated (e.g., using DSPE-PEG) to create "stealth" liposomes. This hydrophilic layer reduces clearance by the mononuclear phagocyte system, prolonging circulation time.[9][10] The distal end of some PEG chains is functionalized with a reactive group (e.g., maleimide) to facilitate the covalent attachment of antibodies.[10]
- Active Targeting: Antibodies conjugated to the liposome surface recognize and bind to specific antigens on target cells, triggering internalization and subsequent drug release.[7]
   [11] This active targeting mechanism increases drug concentration at the desired site of action.[9]

## **II. Experimental Protocols**

# Protocol 1: Preparation of DOPS-Containing Liposomes via Thin-Film Hydration and Extrusion

This protocol is a widely used method for producing unilamellar vesicles with a homogenous size distribution.[12][13]

#### Materials:

- 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Cholesterol



- DSPE-PEG(2000)-Maleimide (for subsequent antibody conjugation)
- Chloroform or a chloroform:methanol mixture[14]
- Hydration Buffer (e.g., PBS, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Extruder device
- Polycarbonate membranes (e.g., 0.2 μm and 0.1 μm pore sizes)[13]

### Methodology:

- Lipid Film Formation:
  - 1. Dissolve DOPS, DOPC, Cholesterol, and DSPE-PEG(2000)-Maleimide in the desired molar ratio in chloroform in a round-bottom flask. A typical starting ratio might be DOPC:DOPS:Cholesterol:DSPE-PEG(2000)-Maleimide at 55:10:30:5.
  - 2. Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature to evaporate the organic solvent.[9]
  - 3. Continue evaporation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.[12] Further dry under high vacuum for at least 2 hours to remove residual solvent.
- Hydration:
  - 1. Hydrate the lipid film by adding the aqueous hydration buffer (which may contain a hydrophilic drug for passive encapsulation).[9]
  - 2. Agitate the flask by vortexing or gentle shaking above the lipid phase transition temperature. This process detaches the lipid film, forming large, multilamellar vesicles (MLVs).[14]



- Size Reduction by Extrusion:
  - 1. To achieve a uniform size distribution, the MLV suspension is subjected to extrusion.[15]
  - 2. Assemble the extruder with a polycarbonate membrane, starting with a larger pore size (e.g., 0.2 μm) if necessary to prevent fouling.[14][15]
  - 3. Ensure the extruder and lipid suspension are maintained at a temperature above the lipid's phase transition temperature (Tc).[14]
  - 4. Force the liposome suspension through the membrane multiple times (typically 11-21 passes).[13]
  - 5. Repeat the extrusion process using the final desired pore size membrane (e.g., 100 nm) to produce large unilamellar vesicles (LUVs) with a homogenous size distribution.[16]

## **Protocol 2: Drug Loading into Liposomes**

Drugs can be loaded into liposomes via passive or active methods.[9]

- A. Passive Loading: This method involves encapsulating the drug during the liposome formation process.[9] It is suitable for both hydrophilic and lipophilic drugs.
- Hydrophilic Drugs: Dissolve the drug in the hydration buffer before adding it to the dry lipid film (Step 2.1 in Protocol 1).[9] Encapsulation efficiency can be low.[9]
- Lipophilic Drugs: Co-dissolve the drug with the lipids in the organic solvent before forming the thin film (Step 1.1 in Protocol 1).[9]
- B. Active (Remote) Loading: This technique is used for drugs that can be ionized and involves loading the drug into pre-formed liposomes, driven by a transmembrane gradient (e.g., pH or ion gradient).[9][17] This method can achieve very high encapsulation efficiencies.[9]
- Prepare empty liposomes as described in Protocol 1, using an acidic buffer for hydration (e.g., citrate buffer, pH 4.0).
- Remove the external acidic buffer and replace it with a buffer of neutral or alkaline pH (e.g., PBS, pH 7.4) using dialysis or size exclusion chromatography. This creates a pH gradient



(acidic inside, neutral outside).[18]

- Add the weakly basic drug to the external buffer. The un-ionized form of the drug will diffuse across the lipid bilayer into the liposome's acidic core.[19]
- Inside the liposome, the drug becomes protonated (charged) and can no longer diffuse back across the membrane, effectively trapping it inside.[18]

# Protocol 3: Antibody Conjugation via Maleimide-Thiol Chemistry

This protocol describes the covalent coupling of a thiolated antibody to the maleimidefunctionalized PEG on the liposome surface.[10]

#### Materials:

- DOPS-containing liposomes with DSPE-PEG(2000)-Maleimide (from Protocol 1)
- Monoclonal antibody (mAb) specific to the target antigen
- Reducing agent (e.g., DTT or TCEP) to generate free thiol groups on the mAb
- Reaction Buffer (e.g., HEPES, pH 6.5-7.5)
- Size exclusion chromatography column (e.g., Sephadex G-25)

#### Methodology:

- Antibody Thiolation (Reduction):
  - 1. Dissolve the mAb in a suitable buffer.
  - 2. Add a reducing agent (e.g., TCEP) to the mAb solution to reduce disulfide bonds in the hinge region, exposing free sulfhydryl (thiol) groups.
  - 3. Incubate the reaction mixture.
  - 4. Remove the excess reducing agent using a desalting column.



- Conjugation Reaction:
  - 1. Immediately mix the thiolated mAb with the maleimide-functionalized liposomes in the reaction buffer. The maleimide group on the liposome surface reacts with the free thiol group on the antibody to form a stable thioether bond.[10]
  - 2. Incubate the mixture overnight at 4°C with gentle stirring.
- Purification:
  - 1. Remove unconjugated antibodies and other reactants by passing the mixture through a size exclusion chromatography column. The larger immunoliposomes will elute first.

## III. Data Presentation: Liposome Characterization

Proper characterization is essential to ensure the quality and reproducibility of the immunoliposome formulation. Key parameters are summarized below.



| Parameter                                        | Method                                                             | Typical Values for DOPS-Liposomes                               | Purpose                                                                                                                                       |
|--------------------------------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Particle Size &<br>Polydispersity Index<br>(PDI) | Dynamic Light<br>Scattering (DLS)                                  | Mean Diameter: ~100<br>nm[6]PDI: < 0.2[3]                       | Determines the average size and size homogeneity of the liposome population. Homogeneity is crucial for consistent in vivo performance.  [15] |
| Zeta Potential                                   | Electrophoretic Light<br>Scattering                                | -10 mV to -145 mV<br>(increases with DOPS<br>%)[6]              | Measures surface charge, which indicates stability against aggregation. The negative charge is contributed by DOPS.[5]                        |
| Encapsulation<br>Efficiency (EE%)                | Spectrophotometry,<br>Fluorometry, or HPLC                         | Highly variable (5-30% for passive; >90% for active loading)[9] | Quantifies the amount of drug successfully entrapped within the liposomes relative to the total amount of drug used.                          |
| Antibody Conjugation<br>Efficiency               | Protein quantification<br>assays (e.g., BCA,<br>Bradford) or ELISA | Variable; depends on reaction conditions                        | Determines the amount of antibody successfully coupled to the liposome surface.                                                               |
| Morphology                                       | Transmission Electron<br>Microscopy (TEM) or<br>Cryo-TEM           | Spherical vesicles                                              | Visualizes the shape and lamellarity of the liposomes.                                                                                        |
| In Vitro Drug Release                            | Dialysis Method                                                    | Dependent on lipid composition and                              | Assesses the rate at which the encapsulated drug is                                                                                           |

## Methodological & Application

Check Availability & Pricing

|           |                                                                | environment (e.g., pH, temperature)[20]                           | released from the liposome under simulated physiological conditions.                 |
|-----------|----------------------------------------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Stability | Monitor Size, PDI, and<br>Drug Leakage over<br>time at 4°C[20] | Should remain stable<br>for a defined period<br>(e.g., weeks)[20] | Evaluates the physical and chemical stability of the formulation during storage.[21] |

# IV. Visualizations Workflow and Structural Diagrams





Click to download full resolution via product page



Caption: Experimental workflow for the formulation of drug-loaded DOPS-containing immunoliposomes.





Click to download full resolution via product page

Caption: Schematic of a DOPS-containing immunoliposome with an encapsulated drug.





#### Click to download full resolution via product page

Caption: Targeted delivery and uptake mechanism of a DOPS-immunoliposome.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Liposomes: structure, composition, types, and clinical applications PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ScholarWorks Idaho Conference on Undergraduate Research: Passive and Active Loading of Liposomes for Localized Drug Delivery [scholarworks.boisestate.edu]
- 5. Characterization of the interface of binary mixed DOPC:DOPS liposomes in water: The impact of charge condensation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Immunoliposomes: A Targeted Drug Delivery System for Cancer Therapeutics and Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]

## Methodological & Application





- 8. Immunoliposomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Immunoliposomes by Direct Coupling of Antibodies Based on a Thioether Bond PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrti.org [ijrti.org]
- 14. リポソーム調製 Avanti® Polar Lipids [sigmaaldrich.com]
- 15. sterlitech.com [sterlitech.com]
- 16. liposomes.ca [liposomes.ca]
- 17. Active methods of drug loading into liposomes: recent strategies for stable drug entrapment and increased in vivo activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Remote loading of preencapsulated drugs into stealth liposomes PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pure.korea.ac.kr [pure.korea.ac.kr]
- To cite this document: BenchChem. [Application Notes & Protocols: Formulation of DOPS-Containing Immunoliposomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235833#formulation-of-dops-containing-immune-liposomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com